molecular formula C12H16ClN B3335992 1-Benzyl-2-(chloromethyl)pyrrolidine CAS No. 161564-02-9

1-Benzyl-2-(chloromethyl)pyrrolidine

Cat. No. B3335992
CAS RN: 161564-02-9
M. Wt: 209.71 g/mol
InChI Key: QDLRSEZDDYKFTJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-(chloromethyl)pyrrolidine is a chemical compound . It is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of 1-Benzyl-2-(chloromethyl)pyrrolidine involves the use of primary amines with diols . The compound can also be synthesized from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-2-(chloromethyl)pyrrolidine is C12H16ClN . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-Benzyl-2-(chloromethyl)pyrrolidine, are involved in a variety of chemical reactions . They can undergo reduction in THF with lithium N, N -dialkylaminoborohydrides to yield N -benzylpyrrolidine .


Physical And Chemical Properties Analysis

1-Benzyl-2-(chloromethyl)pyrrolidine has a molecular weight of 209.72 . It is a solid at room temperature .

Scientific Research Applications

Cholinesterase Inhibitors

1-Benzyl-2-(chloromethyl)pyrrolidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compounds exhibited moderate inhibitory effects against AChE and BChE, with some demonstrating comparable activity to existing drugs like rivastigmine. These findings suggest potential applications in treating diseases like Alzheimer's, where cholinesterase inhibition is beneficial (Pizova et al., 2017).

Synthesis and Chemical Properties

Studies on 1-Benzyl-2-(chloromethyl)pyrrolidine have also focused on its role in synthesizing various pyrrolidine derivatives. These compounds are notable for their biological effects and applications in medicine, such as dyes or agrochemical substances. The synthesis of these derivatives often involves [3+2] cycloaddition reactions and provides insights into the polar nature of these reactions (Żmigrodzka et al., 2022).

Catalytic Applications

1-Benzyl-2-(chloromethyl)pyrrolidine is used in platinum-catalyzed intramolecular hydroamination reactions. This application is significant in synthesizing pyrrolidine derivatives with high functional group compatibility and low moisture sensitivity, indicating potential in diverse organic synthesis contexts (Bender & Widenhoefer, 2005).

Synthesis of Conformationally Restricted Analogs

This compound has been employed in the synthesis of conformationally restricted analogs, such as those of pregabalin, a drug used for treating neuropathic pain. The synthesis involves stereoselective alkylation, showcasing the compound's utility in creating complex, biologically active molecules [(Galeazzi et al., 2003)](https://consensus.app/papers/synthesis-conformationally-restricted-pregabalin-galeazzi/7ea178221c3f56c1ab4bc8247b045814/?utm_source=chatgpt).

Memory-Enhancing Effects

Pyrrolidine derivatives, including those synthesized from 1-Benzyl-2-(chloromethyl)pyrrolidine, have been studied for their potential nootropic effects. Investigations into these compounds show that they may facilitate learning and improve memory in animal models, indicating potential applications in cognitive enhancement and treatment of memory-related disorders (Petkov et al., 1991).

Anti-Angiogenesis Activity

A derivative of 1-Benzyl-2-(chloromethyl)pyrrolidine, known as Streptopyrrolidine, has been identified as an angiogenesis inhibitor. Isolated from a marine Streptomyces sp., this compound's ability to inhibit angiogenesis suggests potential applications in cancer therapy, where controlling blood vessel growth is critical (Shin et al., 2008).

Safety and Hazards

The safety data sheet for 1-Benzyl-2-(chloromethyl)pyrrolidine indicates that it is a combustible liquid . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-benzyl-2-(chloromethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLRSEZDDYKFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-(chloromethyl)pyrrolidine

Synthesis routes and methods

Procedure details

Into a 5,000 ml 3-necked roundbottom flask, was placed a solution of (1-benzylpyrrolidin-2-yl)methanol (250. g, 1.30 mol) in chloroform (2,500 ml). This was followed by the dropwise addition of a solution of thionyl chloride (232. g, 1.95 mol) in chloroform (500 ml), while maintaining the internal temperature at room temperature (60 minute addition time). The resulting solution was heated to reflux for 2 hours. After cooling to ambient temperature, the mixture was concentrated, and the resulting residue was dissolved in 3,000 ml of ethyl acetate. Adjustment of the pH to 7 was accomplished by the addition of triethylamine. The resulting mixture was filtered and the filtrate was concentrated and the residue was purified by flash column chromatography (ethylacetate/petroleum ether gradient) to afford 1-benzyl-2-(chloromethyl)pyrrolidine.
Quantity
1.3 mol
Type
reactant
Reaction Step One
Quantity
1.95 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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